molecular formula C6H3F2NO2 B1304974 3,5-difluoropyridine-2-carboxylic Acid CAS No. 745784-04-7

3,5-difluoropyridine-2-carboxylic Acid

Cat. No.: B1304974
CAS No.: 745784-04-7
M. Wt: 159.09 g/mol
InChI Key: QKLXAJQKMIWFRC-UHFFFAOYSA-N
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Description

3,5-difluoropyridine-2-carboxylic Acid is a fluorinated derivative of picolinic acid, characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyridine ring. Its molecular formula is C6H3F2NO2, and it has a molecular weight of 159.09 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-difluoropyridine-2-carboxylic Acid can be synthesized from 2-Cyano-3,5-difluoropyridine. One common method involves the reaction of 2-Cyano-3,5-difluoropyridine with sulfuric acid and water at 110°C for 22 hours. The mixture is then poured into ice water, and the precipitated solid is collected by filtration .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,5-difluoropyridine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3,5-difluoropyridine-2-carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoropyridine-2-carboxylic Acid involves its interaction with specific molecular targets. For instance, its metal complexes have shown insulin-mimetic activity by inhibiting the release of free fatty acids from adipocytes . The compound’s fluorine atoms enhance its binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

  • 3-Hydroxypicolinic acid
  • 4-Methylhydroxypicolinic acid
  • 3,5-Difluoropyridine-2-carboxylic acid

Comparison: this compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its analogs. For example, 3-Hydroxypicolinic acid and 4-Methylhydroxypicolinic acid do not possess the same level of fluorine-induced stability and reactivity .

Properties

IUPAC Name

3,5-difluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLXAJQKMIWFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382544
Record name 3,5-difluoropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-04-7
Record name 3,5-Difluoropyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745784-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-difluoropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 3,5-difluoropicolinic acid into vanadium(V) complexes influence their insulin-mimetic activity compared to complexes formed with 3-hydroxypicolinic acid?

A: The research paper investigates the insulin-mimetic activity of both vanadium(V) complexes with 3,5-difluoropicolinic acid and 3-hydroxypicolinic acid. The study found that while both types of complexes exhibit insulin-mimetic activity comparable to VOSO4, the complexes with 3-hydroxypicolinic acid demonstrate higher activity than those with 3,5-difluoropicolinic acid []. This suggests that the presence of the hydroxyl group in 3-hydroxypicolinic acid may play a role in enhancing the insulin-mimetic activity of the resulting vanadium(V) complexes. Further research is needed to elucidate the specific mechanisms underlying this difference in activity.

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